1,1-Dibromo-2,2-dimethylpropane

Organometallic chemistry Reductive coupling Regioselectivity

1,1-Dibromo-2,2-dimethylpropane (CAS 2443-91-6), also known as dibromoneopentane, is a geminal dibromide featuring a neopentyl (2,2-dimethylpropyl) backbone in which both bromine atoms reside on the same terminal carbon. This structural motif confers distinct steric and electronic properties that differentiate it from its constitutional isomer 1,3-dibromo-2,2-dimethylpropane (CAS 5434-27-5) and from mono-brominated neopentyl analogs.

Molecular Formula C5H10Br2
Molecular Weight 229.94 g/mol
CAS No. 2443-91-6
Cat. No. B14013869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromo-2,2-dimethylpropane
CAS2443-91-6
Molecular FormulaC5H10Br2
Molecular Weight229.94 g/mol
Structural Identifiers
SMILESCC(C)(C)C(Br)Br
InChIInChI=1S/C5H10Br2/c1-5(2,3)4(6)7/h4H,1-3H3
InChIKeyBQZKNPPVHYOJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibromo-2,2-dimethylpropane (CAS 2443-91-6): A Sterically Hindered gem-Dibromide Building Block


1,1-Dibromo-2,2-dimethylpropane (CAS 2443-91-6), also known as dibromoneopentane, is a geminal dibromide featuring a neopentyl (2,2-dimethylpropyl) backbone in which both bromine atoms reside on the same terminal carbon . This structural motif confers distinct steric and electronic properties that differentiate it from its constitutional isomer 1,3-dibromo-2,2-dimethylpropane (CAS 5434-27-5) and from mono-brominated neopentyl analogs . With a molecular formula of C₅H₁₀Br₂ and a molecular weight of 229.94 g·mol⁻¹, the compound serves as a versatile intermediate in organometallic chemistry, reductive coupling, and the construction of sterically encumbered carbon frameworks .

Why Generic Substitution Fails: The Critical Distinction Between gem- and 1,3-Dibromo Neopentyl Isomers


The neopentyl scaffold contains two chemically distinct bromination patterns—geminal (1,1-) and distal (1,3-)—that are not interchangeable in synthesis or procurement. 1,1-Dibromo-2,2-dimethylpropane places both leaving groups on the same carbon, enabling geminal bis-functionalization, carbenoid reactivity, or double silylation under copper catalysis [1]. In contrast, 1,3-dibromo-2,2-dimethylpropane (CAS 5434-27-5) distributes bromine across two termini, favoring cyclization, Wurtz-type coupling, or stepwise substitution pathways [2]. Substituting one for the other leads to divergent reaction outcomes, product architectures, and ultimately failed syntheses, making unambiguous specification essential for scientific procurement.

Quantitative Differentiation Evidence for 1,1-Dibromo-2,2-dimethylpropane (CAS 2443-91-6)


Regiochemical Differentiation: gem- vs. 1,3-Dibromo Configuration Dictates Reactivity Pathway

The geminal arrangement in 1,1-dibromo-2,2-dimethylpropane enables double C(sp³)–Si coupling to yield 1,1-disilylated alkanes—a transformation documented in a 2018 Org. Lett. study using CuBr·SMe₂/dtbp as the catalytic system [1]. The gem-dibromide substrate class achieved yields up to 95% for terminal substrates, though sterically hindered examples exhibited reduced efficiency, directly implicating the neopentyl gem-dibromide as a demanding but viable substrate [1]. This bis-functionalization at a single carbon atom is mechanistically inaccessible to the 1,3-isomer, which would instead yield monofunctionalized or cyclized products under analogous conditions .

Organometallic chemistry Reductive coupling Regioselectivity

Steric Hindrance Signature: Neopentyl gem-Dibromide Reactivity in Organomagnesium-Mediated Coupling

The reaction of 1-adamantyl-1,1-dibromo-2,2-dimethylpropane with magnesium metal produced three separable diastereomeric hydrocarbons (meso-7, D-7, and L-7), identified by ¹H NMR and X-ray crystallography as the first examples of simple aliphatic hydrocarbon rotamers that do not interconvert at room temperature [1]. The analogous 1-norbornyl derivatives were also obtained but could not be fully characterized, highlighting a structural outcome specific to the adamantyl-neopentyl gem-dibromide scaffold [1]. This contrasts with the well-documented sluggishness and competing elimination pathways of mono-neopentyl bromide (CAS 630-17-1) in Sₙ2 reactions, where steric hindrance severely retards nucleophilic displacement [2].

Sterically hindered substrates Organomagnesium chemistry Rotamer synthesis

Physicochemical Property Discrimination: Density, Refractive Index, and Melting Point vs. the 1,3-Isomer

1,1-Dibromo-2,2-dimethylpropane exhibits a melting point of 14 °C, a density of 1.6622 g·cm⁻³, and a refractive index (n) of 1.5023 . Its constitutional isomer 1,3-dibromo-2,2-dimethylpropane (CAS 5434-27-5) displays a substantially lower melting point (ca. –28.6 °C estimate), a slightly higher density of 1.672 g·cm⁻³, and a higher refractive index of 1.5051 . These measurable differences—a ΔTm of approximately 42.6 °C and Δn of 0.0028—provide a reliable, instrument-based method for verifying the identity of received material, particularly critical given that both isomers share the same molecular formula, molecular weight, and are commonly referred to as 'dibromoneopentane' in supplier catalogs.

Quality control Identity verification Physicochemical characterization

Predicted Log P and ADME Profile: A Differentiated Lipophilicity Window for MedChem Applications

1,1-Dibromo-2,2-dimethylpropane has a calculated ACD/LogP of 3.12 and a Log D (pH 7.4) of 3.08, placing it in a lipophilicity range distinct from both the mono-brominated analog neopentyl bromide (predicted LogP ~2.5) and the 1,3-dibromo isomer (predicted LogP ~3.3–3.5 based on structural extrapolation) . The geminal dibromo substitution on a single carbon creates a unique local dipole that modulates log P differently than the 1,3-substitution pattern, which distributes bromine atoms symmetrically across the molecule. This differentiation in predicted partition coefficient is relevant when the compound is used as a synthetic intermediate for drug-like molecule libraries, where even ΔLogP shifts of 0.3–0.5 units can significantly alter membrane permeability and protein binding [1].

Medicinal chemistry Lipophilicity ADME profiling

Optimal Deployment Scenarios for 1,1-Dibromo-2,2-dimethylpropane (CAS 2443-91-6)


Synthesis of Sterically Congested Hydrocarbon Rotamers via Reductive Coupling

When the synthetic objective is the construction of highly hindered C–C bonds leading to atropisomeric hydrocarbon frameworks, 1,1-dibromo-2,2-dimethylpropane—preferably as its 1-adamantyl derivative—provides access to stable rotamers separable at room temperature, as demonstrated by the isolation of three diastereomeric products from Mg-mediated coupling [1]. This application is uniquely enabled by the gem-dibromo neopentyl architecture and cannot be replicated with 1,3-dibromo- or mono-bromo neopentyl analogs.

Cu-Catalyzed Double Silylation for 1,1-Disilylated Alkane Synthesis

For research groups developing silicon-containing building blocks or exploring geminal bis-functionalization methodology, 1,1-dibromo-2,2-dimethylpropane serves as a sterically demanding substrate in the copper-catalyzed double C(sp³)–Si coupling protocol of Hazrati and Oestreich (2018), using CuBr·SMe₂/dtbp and a Si–B pronucleophile [2]. While steric hindrance reduces efficiency relative to linear gem-dibromides, successful conversion provides 1,1-disilylated neopentyl derivatives otherwise difficult to access.

Analytical Reference Standard for Isomer Identification in Supply Chain QC

Procurement and analytical laboratories handling 'dibromoneopentane' should deploy 1,1-dibromo-2,2-dimethylpropane as a certified reference standard to distinguish the geminal isomer from the 1,3-isomer via melting point (14 °C vs. –28.6 °C), refractive index (1.5023 vs. 1.5051), and density (1.6622 vs. 1.672 g·cm⁻³) measurements . This prevents misidentification that could lead to incorrect reagent selection in subsequent synthetic steps.

Intermediate in Lipophilicity-Modulated Medicinal Chemistry Libraries

Medicinal chemists constructing analogue libraries where intermediate lipophilicity (LogP ~3.1) is desired should consider 1,1-dibromo-2,2-dimethylpropane as a building block, providing a calculated LogD₇.₄ of 3.08 with zero H-bond donors/acceptors . This profile occupies a differentiated lipophilicity niche relative to mono-bromoneopentyl (LogP ~2.5) and 1,3-dibromoneopentyl (LogP ~3.3–3.5) intermediates, offering tunability in lead optimization campaigns.

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